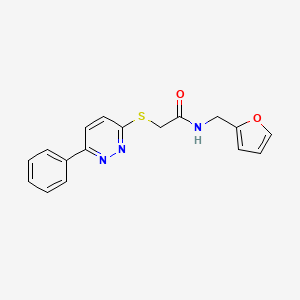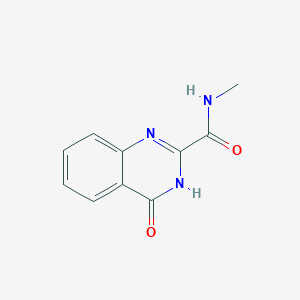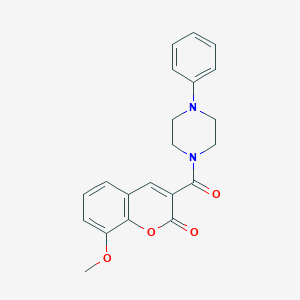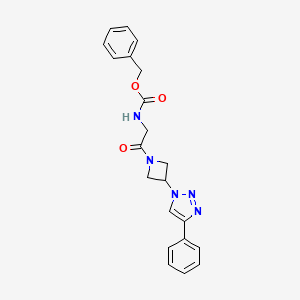![molecular formula C17H16Cl2N4OS B2965863 1-(2,4-dichlorobenzyl)-3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone CAS No. 860649-41-8](/img/structure/B2965863.png)
1-(2,4-dichlorobenzyl)-3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-dichlorobenzyl)-3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone is a useful research compound. Its molecular formula is C17H16Cl2N4OS and its molecular weight is 395.3. The purity is usually 95%.
BenchChem offers high-quality 1-(2,4-dichlorobenzyl)-3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4-dichlorobenzyl)-3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antifungal Applications
This compound exhibits properties that make it a candidate for use as an antifungal agent . It’s structurally related to miconazole, a well-known antifungal medication used to treat skin infections like athlete’s foot, jock itch, and ringworm . The presence of the 1,2,4-triazole moiety is crucial for the inhibition of ergosterol synthesis, which is a vital component of fungal cell membranes.
Herbicide Development
The triazole and pyridinone components of the compound suggest potential utility in the development of herbicides. Similar structures are key intermediates in the synthesis of triazolinone herbicides like Sulfentrazone, which are effective against a broad range of weeds . The compound could serve as a starting point for the synthesis of novel herbicides with improved efficacy and selectivity.
Chemical Synthesis Intermediate
Due to its unique chemical structure, this compound can act as an intermediate in various chemical synthesis processes. For example, it could be involved in the nitration process of related compounds in a microreactor system, leading to the production of key intermediates for other chemical entities .
Anticancer Research
Compounds with a 1,2,4-triazole core have been explored for their anticancer properties. The compound could be modified to produce novel derivatives with potential anticancer activity. This is based on the precedent set by similar triazole derivatives that have shown promise as anticancer agents .
Extraction of Acids
The compound’s structure suggests that it could be useful in the extraction of acids. Similar compounds have been used to extract hydrochloric and nitric acid, indicating that this compound might also be effective in such applications .
Eigenschaften
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-3-(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N4OS/c1-3-23-15(20-21-17(23)25-2)13-5-4-8-22(16(13)24)10-11-6-7-12(18)9-14(11)19/h4-9H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPQDCJCDFMMSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SC)C2=CC=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-Di(propan-2-yloxy)phosphorylethyl]piperidine;hydrochloride](/img/structure/B2965786.png)
![2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2965787.png)



![2-Chloro-N-[[1-(2-cyanophenyl)piperidin-4-yl]methyl]propanamide](/img/structure/B2965793.png)
![N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2965794.png)

![4-[Cyclohexyl(methyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}benzamide](/img/structure/B2965798.png)

![Methyl 2-[[1-methyl-3-(2,2,2-trifluoroethoxy)pyrazol-4-yl]amino]acetate](/img/structure/B2965800.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-3,3-diphenylpropanamide](/img/structure/B2965802.png)
